N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide
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Overview
Description
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide is an organic compound with the molecular formula C11H15NO2. It is a derivative of acetamide, characterized by the presence of a 2,4-dimethylphenyl group and a hydroxy group attached to the acetamide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures before being released for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares a similar phenyl group but differs in the functional groups attached to the acetamide structure.
N-(2,4-Dimethylphenyl)-N’-methylformamidine: Another related compound with a similar phenyl group but different functional groups.
Uniqueness
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group allows for specific reactions and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-11(10(2)6-9)7-13(3)12(15)8-14/h4-6,14H,7-8H2,1-3H3 |
InChI Key |
FVALQBMZIZMZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)CO)C |
Origin of Product |
United States |
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